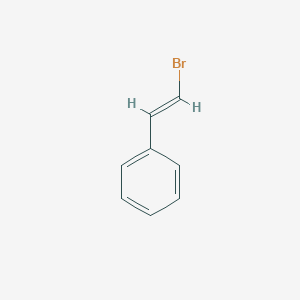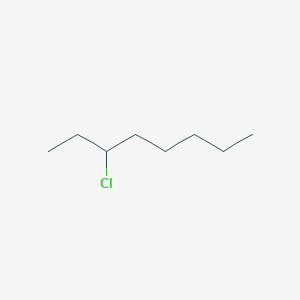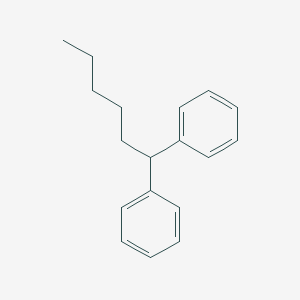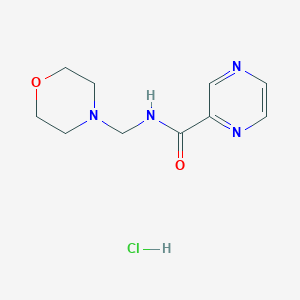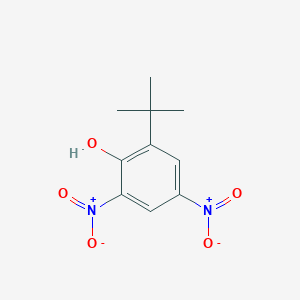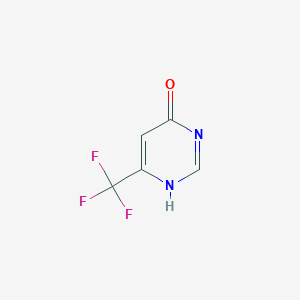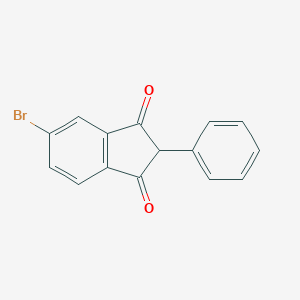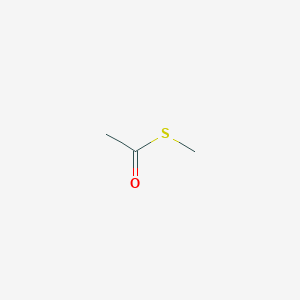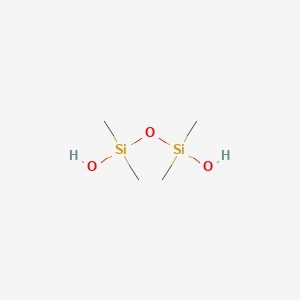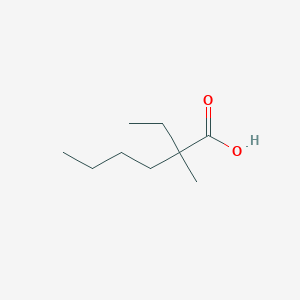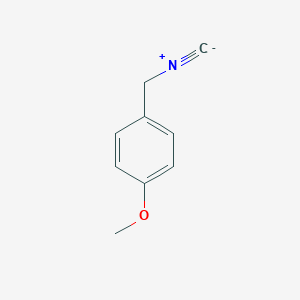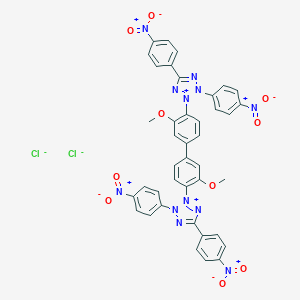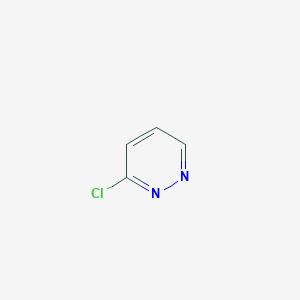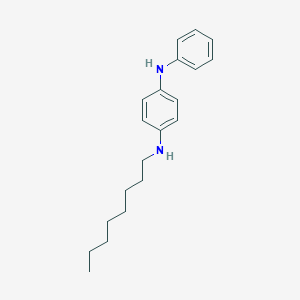
N-OCTYL-N'-PHENYL-1,4-BENZENEDIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N-octyl-N’-phenyl- is an organic compound with the molecular formula C20H28N2. It is a derivative of 1,4-benzenediamine, where one of the amino groups is substituted with an octyl group and the other with a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, N-octyl-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with octyl bromide and phenyl isocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reactions, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N-octyl-N’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, N-octyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, where the octyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N-octyl-N’-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1,4-benzenediamine, N-octyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. It can also affect cellular processes by modulating signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine, N-phenyl-: A similar compound where the octyl group is replaced with a hydrogen atom.
1,4-Benzenediamine, N-methyl-N’-phenyl-: A derivative with a methyl group instead of an octyl group.
Uniqueness
1,4-Benzenediamine, N-octyl-N’-phenyl- is unique due to the presence of both an octyl and a phenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1590-80-3 |
|---|---|
Molekularformel |
C20H28N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-N-octyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |
InChI-Schlüssel |
MINNIIWBFAPUKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
34533-96-5 1590-80-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


